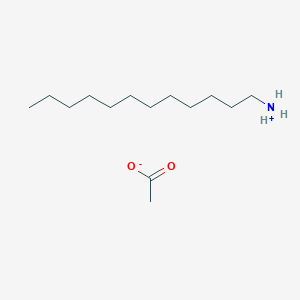

Dodecylamine acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRNMIYLJIXXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-56-0 | |

| Record name | Dodecylamine, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLAMINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6WC3H8BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecylamine acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylamine (B51217) acetate (B1210297) (DDA) is a cationic surfactant belonging to the class of primary amine salts. It is formed through the neutralization of dodecylamine with acetic acid. This compound is characterized by a 12-carbon aliphatic chain (dodecyl group) which imparts significant hydrophobic properties, and a protonated amino group that provides a hydrophilic character. This amphiphilic nature underlies its utility in a wide range of industrial and research applications, including as a surfactant, corrosion inhibitor, and antimicrobial agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of dodecylamine acetate, with a focus on its antimicrobial activity. Detailed experimental protocols for the determination of its fundamental properties are also presented.

Chemical Structure and Identification

This compound is the salt formed from the reaction of a primary amine, dodecylamine, and a weak acid, acetic acid. The chemical structure consists of a dodecylammonium cation and an acetate anion.

Systematic Name: Dodecylammonium acetate Common Names: this compound, Laurylamine acetate CAS Number: 2016-56-0[1] Molecular Formula: C₁₄H₃₁NO₂[2][3] Molecular Weight: 245.41 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline solid at room temperature.[2][3] Its amphiphilic nature dictates its solubility, being soluble in organic solvents and having limited solubility in water, where it can form micelles.[1][4]

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 50-70 °C | [2][3] |

| Boiling Point | Varies with atmospheric pressure | [2][3] |

| Solubility | Soluble in alcohols and other organic solvents. Limited solubility in water. | [2][3][4] |

| pKa (of dodecylamine) | 10.63 | [5] |

Applications in Research and Industry

This compound's properties make it a versatile compound with several applications:

-

Surfactant and Emulsifier: As a cationic surfactant, it is effective in reducing surface tension and is used in detergents, cleaning agents, and as an emulsifier to stabilize oil-water mixtures.[1][2][3]

-

Corrosion Inhibitor: It can form a protective film on metal surfaces, thereby preventing corrosion, particularly in the oil and gas industry.[2]

-

Antimicrobial Agent: this compound exhibits antimicrobial properties against a range of microorganisms.[1][4] This is a key area of interest for its application in disinfectants and preservatives.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other specialty chemicals.[2][3]

Antimicrobial Activity and Mechanism of Action

While specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is not widely available in peer-reviewed literature, its antimicrobial activity is well-recognized.[1][4] As a cationic surfactant, the primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.

The positively charged dodecylammonium ion is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. The hydrophobic dodecyl chain then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample column of 2-3 mm is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid increase (e.g., 10-15 °C per minute) to get an approximate melting range.

-

Allow the apparatus to cool.

-

For a more accurate measurement, repeat the process with a new sample. Heat rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Method for quantification (e.g., gravimetric analysis, spectroscopy)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask.

-

Equilibration: Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for the solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear filtrate to the dish. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute). Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference in weight gives the mass of dissolved this compound.

-

Spectroscopic Method: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must first be prepared using solutions of known concentrations.

-

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the solvent used.

Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculum Preparation:

-

Grow the test bacterium in MHB to the logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Well 11 (no drug, with inoculum) serves as the positive growth control.

-

Well 12 (no drug, no inoculum) serves as the negative control (sterility control).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

Conclusion

This compound is a commercially important cationic surfactant with a range of applications stemming from its amphiphilic nature. Its role as a corrosion inhibitor and, notably, as an antimicrobial agent, makes it a subject of interest for both industrial and research purposes. The provided experimental protocols offer a foundation for the systematic evaluation of its physicochemical and biological properties. Further research to quantify its antimicrobial efficacy against a broader spectrum of microorganisms would be beneficial for the development of new applications in drug development and material science.

References

- 1. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS: 201656-0): Properties, Applications, and Safety - Lingo Friends [lingofriends.com]

- 3. This compound (CAS: 201656-0): Characteristics, Uses, and Safety Guidelines - Bright Solutions [brightsol.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. DODECYLE AMINE - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Laurylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurylamine acetate (B1210297), also known as dodecylamine (B51217) acetate, is a cationic surfactant belonging to the alkylamine salt family. It is formed through the neutralization of laurylamine (a 12-carbon primary amine) with acetic acid. This compound possesses a long, hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) acetate head group, rendering it amphiphilic properties that are leveraged in various industrial and research applications. Its utility spans from being a corrosion inhibitor, emulsifier, and dispersing agent to its potential use in drug delivery systems due to its surfactant nature.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of laurylamine acetate, detailed experimental protocols for its characterization, and a discussion of its relevant properties for scientific applications.

Chemical Identity

| Identifier | Value |

| Chemical Name | Laurylamine Acetate |

| Synonyms | Dodecylamine acetate, N-Dodecylamine acetate, Dodecylammonium acetate, Laurylammonium acetate |

| CAS Number | 2016-56-0 |

| Molecular Formula | C₁₄H₃₁NO₂ |

| Molecular Weight | 245.40 g/mol |

| Chemical Structure | CH₃(CH₂)₁₁NH₃⁺ CH₃COO⁻ |

Physicochemical Properties

A summary of the key physical and chemical properties of laurylamine acetate is presented in the table below. These properties are crucial for understanding its behavior in various systems and for designing experimental protocols.

| Property | Value | Source(s) |

| Appearance at 25°C | White to off-white solid | [1] |

| Melting Point | 69 °C | |

| Boiling Point | 258.6 °C at 760 mmHg | |

| Density | 0.804 g/cm³ | |

| pKa | The pKa of the conjugate acid (dodecylammonium ion) is approximately 10.63. | |

| Solubility | Soluble in organic solvents. Forms micelles in aqueous solutions. | |

| pH (1% Aqueous Solution) | 6.0 - 8.0 | [1] |

| Amine Value | 100-110 mg KOH/g | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of laurylamine acetate are provided below. These protocols are designed to be followed in a laboratory setting by trained professionals.

Synthesis of Laurylamine Acetate

Principle: Laurylamine acetate is synthesized through a simple acid-base neutralization reaction between laurylamine and acetic acid.

Materials:

-

Laurylamine (Dodecylamine)

-

Glacial Acetic Acid

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known molar amount of laurylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of glacial acetic acid dropwise to the stirred solution using a dropping funnel.

-

A white precipitate of laurylamine acetate will form.

-

Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified laurylamine acetate in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Materials:

-

Laurylamine acetate sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the laurylamine acetate sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

-

The reported melting point should be the range between these two temperatures.

Determination of pKa via Potentiometric Titration

Principle: The pKa of the dodecylammonium ion is determined by titrating a solution of laurylamine acetate with a strong base (NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Materials:

-

Laurylamine acetate sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of laurylamine acetate and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the laurylamine acetate solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition, ensuring the reading has stabilized.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is the pH value at half the volume of the equivalence point.

Spectral Characteristics

Expected ¹H NMR Spectrum

-

Alkyl Chain Protons (CH₃(CH₂)₁₀-): A complex multiplet in the region of δ 1.2-1.4 ppm.

-

Methylene Protons adjacent to Nitrogen (-CH₂-NH₃⁺): A triplet around δ 2.9-3.1 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent, likely in the region of δ 7.0-8.0 ppm.

-

Acetate Methyl Protons (CH₃COO⁻): A sharp singlet around δ 1.9 ppm.

-

Terminal Methyl Protons (CH₃-): A triplet around δ 0.9 ppm.

Expected FT-IR Spectrum

-

N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group.

-

C-H Stretching: Sharp peaks in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the alkyl chain.

-

N-H Bending: A peak around 1600-1650 cm⁻¹ from the bending vibration of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1550-1610 cm⁻¹ characteristic of the carboxylate anion (COO⁻).

-

C-N Stretching: A peak in the range of 1000-1200 cm⁻¹.

Expected Mass Spectrum

In mass spectrometry, laurylamine acetate would likely show a base peak corresponding to the laurylamine cation [CH₃(CH₂)₁₁NH₃]⁺ at m/z 186. Fragmentation of the alkyl chain would produce a series of peaks separated by 14 Da (corresponding to CH₂ units). The acetate anion would not be observed in positive ion mode.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of laurylamine acetate.

Caption: Workflow for the physicochemical characterization of laurylamine acetate.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of laurylamine acetate, catering to the needs of researchers, scientists, and drug development professionals. The compiled data, presented in a structured format, along with detailed experimental protocols, serves as a valuable resource for laboratory work involving this compound. The provided workflows for synthesis and characterization offer a logical framework for experimental design. While a lack of publicly available experimental spectral data is a current limitation, the predicted spectral characteristics offer a solid foundation for spectral analysis. Further research to obtain and publish these spectra would be a valuable contribution to the scientific community.

References

Synthesis and Preparation of Dodecylamine Acetate: A Technical Guide for Laboratory Use

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dodecylamine (B51217) acetate (B1210297), an aliphatic amine salt with significant applications as a cationic surfactant, corrosion inhibitor, and chemical intermediate.[1][2] The document details the underlying chemical principles, a robust experimental protocol for its preparation via acid-base neutralization, and methods for purification. Quantitative data are presented in tabular format for clarity, and key processes are visualized using workflow and reaction mechanism diagrams to facilitate understanding and replication in a research environment.

Introduction

Dodecylamine acetate (CAS No. 2016-56-0) is the acetate salt of dodecylamine (also known as laurylamine).[2] The molecule consists of a long, hydrophobic 12-carbon alkyl chain and a hydrophilic ammonium (B1175870) acetate head group, conferring amphiphilic properties.[3] This structure makes it an effective cationic surfactant, enabling its use in detergents, emulsifiers, and as a fiber softening agent in the textile industry.[1][2][3] Furthermore, its ability to form protective films on metal surfaces makes it a valuable corrosion inhibitor, particularly in the oil and gas industry.[1] The synthesis is based on a straightforward and high-yielding acid-base neutralization reaction between dodecylamine and acetic acid.[1] This guide presents a standard, reproducible method for its preparation and purification for laboratory applications.

Physicochemical and Reagent Data

All quantitative data for the reactant, reagent, and final product are summarized below for ease of reference.

Table 1: Physicochemical Properties of Dodecylamine and this compound

| Property | Dodecylamine | This compound |

| CAS Number | 124-22-1 | 2016-56-0[3] |

| Molecular Formula | C₁₂H₂₇N[4] | C₁₄H₃₁NO₂ (or C₁₂H₂₇N·C₂H₄O₂)[3][5][6] |

| Molecular Weight | 185.35 g/mol [4] | 245.41 g/mol [3][6] |

| Appearance | White crystalline powder or yellow liquid[4] | White to off-white crystalline solid or powder[1][2][3] |

| Melting Point | 28-32 °C | 69 °C[7] (Reported ranges between 50-70 °C[1][2]) |

| Solubility | Insoluble in water; miscible in ethanol (B145695), ether[4] | Limited solubility in water; soluble in organic solvents[1][2] |

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |

| Dodecylamine | C₁₂H₂₇N | 185.35 | ≥98% | Can be solid or liquid at room temperature. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% (ACS Grade) | Corrosive; handle in a fume hood. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Highly flammable solvent. |

| Personal Protective Equipment (PPE) | N/A | N/A | N/A | Safety goggles, lab coat, nitrile gloves. |

| Glassware/Apparatus | N/A | N/A | N/A | Erlenmeyer flask, magnetic stirrer, burette, Buchner funnel, vacuum flask. |

Chemical Synthesis and Mechanism

The synthesis of this compound is an exothermic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the primary amine (a Lewis base) accepts a proton from the carboxylic acid group of acetic acid (a Brønsted-Lowry acid). This proton transfer results in the formation of the dodecylammonium cation and the acetate anion, which are held together by ionic attraction to form the salt.

Caption: Mechanism of this compound Formation.

Experimental Protocol

This protocol describes the synthesis of this compound on a 0.1 molar scale. The reaction is expected to be quantitative (>95% yield).

4.1 Materials

-

Dodecylamine (18.54 g, 0.1 mol)

-

Glacial Acetic Acid (6.01 g, 5.72 mL, 0.1 mol)

-

Anhydrous Diethyl Ether (200 mL)

-

500 mL Erlenmeyer flask

-

Magnetic stir bar and stir plate

-

Burette or dropping funnel

-

Ice bath

-

Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Drying oven or desiccator

4.2 Procedure

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve dodecylamine (18.54 g) in 150 mL of anhydrous diethyl ether. If the dodecylamine is solid, it may require gentle warming to melt before dissolution. Place the flask on a magnetic stir plate and begin stirring.

-

Acid Addition: Slowly add glacial acetic acid (5.72 mL) dropwise to the stirring dodecylamine solution over 10-15 minutes. The reaction is exothermic, and a white precipitate will form immediately. An ice bath can be used to moderate the temperature if desired.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the white, solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold diethyl ether (25 mL each) to remove any unreacted starting materials.

-

Drying: Transfer the purified white solid to a watch glass and dry to a constant weight. Drying can be done in a vacuum desiccator or a low-temperature oven (e.g., 40-50 °C).

4.3 Optional Purification: Recrystallization For achieving higher purity (>99%), the dried product can be recrystallized.

-

Dissolve the crude this compound in a minimum amount of hot ethanol or an isopropanol/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Synthesis Workflow

The overall experimental process from starting materials to the final, purified product is outlined in the following workflow diagram.

Caption: Experimental Workflow for this compound Synthesis.

Safety and Handling

-

Dodecylamine: Contact may cause irritation to the skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation, or skin absorption.[4]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

-

Diethyl Ether: Extremely flammable. Work away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals. The entire procedure should be conducted within a certified chemical fume hood.

Conclusion

The synthesis of this compound via the neutralization of dodecylamine with acetic acid is a highly efficient, straightforward, and high-yielding process suitable for any standard organic chemistry laboratory. The resulting product is easily isolated and purified by filtration and washing, with recrystallization available as an option for applications requiring higher purity. This guide provides the necessary data and a detailed protocol to enable researchers to reliably prepare this compound for a variety of scientific applications.

References

- 1. This compound (CAS: 201656-0): Characteristics, Uses, and Safety Guidelines - Bright Solutions [brightsol.net]

- 2. This compound (CAS: 201656-0): Properties, Applications, and Safety - Lingo Friends [lingofriends.com]

- 3. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 4. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecylamine, acetate | C14H31NO2 | CID 263045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dodecylamine Acetate (CAS Number: 2016-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylamine (B51217) acetate (B1210297) (CAS No. 2016-56-0) is the acetate salt of dodecylamine, a long-chain primary aliphatic amine. This compound is characterized by a 12-carbon hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) acetate head group, imparting it with amphiphilic properties. This structure allows dodecylamine acetate to function effectively as a cationic surfactant, finding broad applications in various industrial and research settings. Its utility spans from roles as a corrosion inhibitor and emulsifier to a chemical intermediate in the synthesis of more complex molecules.[1][2][3] While not a pharmaceutical active ingredient itself, its properties as a surfactant and its potential for forming delivery systems like micelles make it a compound of interest in formulation science.

Physicochemical Properties

This compound is typically a white to off-white crystalline or powdery solid at room temperature.[1] Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

| Melting Point | 50-70 °C | [3] |

| Boiling Point | Variable, depends on atmospheric conditions | [3] |

| Solubility | Soluble in organic solvents and alcohols; limited solubility in water. | [1][3] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 2016-56-0 | [4] |

| Molecular Formula | C₁₄H₃₁NO₂ | [3] |

| Molecular Weight | 245.41 g/mol | [4] |

| Synonyms | 1-Dodecanamine, acetate; Laurylamine acetate; n-Dodecylamine acetate | [5] |

| InChI Key | HBRNMIYLJIXXEE-UHFFFAOYSA-N | [5] |

| SMILES | CCCCCCCCCCCCN.CC(=O)O | [5] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the dodecyl chain around 0.8-0.9 ppm. A broad multiplet for the methylene (B1212753) groups of the alkyl chain would appear between 1.2-1.6 ppm. The methylene group adjacent to the nitrogen would be shifted downfield. A singlet corresponding to the methyl protons of the acetate group would be present, likely around 1.9-2.1 ppm. The protons of the ammonium group would likely appear as a broad singlet at a variable chemical shift depending on the solvent and concentration.[2][6]

-

¹³C NMR: The carbon NMR spectrum would display a series of signals for the carbons of the dodecyl chain, with the carbon attached to the nitrogen being the most downfield. The methyl and carbonyl carbons of the acetate group would also be present with characteristic chemical shifts.[7][8]

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹. N-H stretching of the ammonium group would be visible as a broad band in the region of 3000-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion would be prominent, typically appearing in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[6][9]

-

Mass Spectrometry: The mass spectrum under appropriate ionization conditions would be expected to show the molecular ion or fragments corresponding to the dodecylamine cation and the acetate anion.

Applications

This compound's primary applications stem from its surfactant nature.

-

Corrosion Inhibitor: It is widely used to protect metallic surfaces, particularly in the oil and gas industry. The molecule adsorbs onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.[1][3][10]

-

Surfactant and Emulsifier: As a cationic surfactant, it is employed in cleaning agents, industrial emulsifiers, and dispersants to stabilize oil-water mixtures.[3]

-

Chemical Synthesis: It serves as a chemical intermediate in the production of other specialty chemicals.[3]

-

Textile and Leather Industry: In these industries, it functions as a softening agent and a dye dispersant.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a straightforward acid-base reaction to synthesize this compound from dodecylamine and acetic acid.

Materials:

-

Dodecylamine

-

Glacial Acetic Acid

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of dodecylamine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly, add an equimolar amount of glacial acetic acid dropwise to the stirred solution.

-

A white precipitate of this compound will form upon addition of the acetic acid.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

Workflow Diagram for Synthesis:

Evaluation of Corrosion Inhibition

This protocol outlines a method to evaluate the efficacy of this compound as a corrosion inhibitor for carbon steel in an acidic medium using the weight loss method.

Materials:

-

Carbon steel coupons of known dimensions and surface area

-

Abrasive paper (various grits)

-

Acetone

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

This compound

-

Analytical balance

-

Water bath or thermostat

-

Beakers

Procedure:

-

Coupon Preparation: Mechanically polish the carbon steel coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.

-

Initial Weighing: Accurately weigh each coupon to four decimal places and record the initial weight.

-

Inhibitor Solution Preparation: Prepare a series of corrosive solutions (1 M HCl) containing different concentrations of this compound (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).

-

Immersion: Immerse one prepared coupon into each beaker containing the different inhibitor concentrations. Ensure the entire coupon is submerged.

-

Exposure: Place the beakers in a constant temperature water bath (e.g., 25 °C) for a specified period (e.g., 24 hours).

-

Final Weighing: After the exposure time, carefully remove the coupons, rinse with deionized water, clean with a soft brush to remove any corrosion products, rinse again, dry thoroughly, and reweigh.

-

Calculations:

-

Calculate the weight loss for each coupon (Initial Weight - Final Weight).

-

Calculate the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

-

Experimental Workflow for Corrosion Inhibition Study:

Mechanism of Action as a Surfactant: Micelle Formation

As a cationic surfactant, this compound molecules in an aqueous solution will self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[11] Below the CMC, the molecules exist as individual ions. As the concentration increases to the CMC, the hydrophobic dodecyl chains aggregate to minimize their contact with water, while the hydrophilic ammonium acetate head groups remain exposed to the aqueous environment. This phenomenon is crucial for its function in emulsification and cleaning.

Diagram of Micelle Formation:

Safety and Handling

This compound should be handled with care. It is harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile cationic surfactant with a range of industrial applications, most notably as a corrosion inhibitor. Its well-defined chemical structure and physicochemical properties make it a subject of interest for both industrial and academic research. The experimental protocols provided herein offer a starting point for its synthesis and the evaluation of its functional properties. As with any chemical, proper safety precautions are paramount during its handling and use.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound (CAS: 201656-0): Characteristics, Uses, and Safety Guidelines - Bright Solutions [brightsol.net]

- 4. scbt.com [scbt.com]

- 5. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 6. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dodecylamine, acetate | C14H31NO2 | CID 263045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dodecylammonium acetate | C14H31NO2 | CID 16228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dodecylamine Acetate: Properties, Synthesis, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylamine (B51217) acetate (B1210297) is a long-chain aliphatic amine salt with significant applications across various scientific and industrial domains. As a cationic surfactant, it possesses unique properties that make it a valuable compound in chemical synthesis, formulation science, and as a corrosion inhibitor.[1] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, analytical methodologies, and potential biological significance of dodecylamine acetate, tailored for professionals in research and drug development.

Molecular Properties and Formula

This compound is the salt formed from the neutralization reaction between the primary amine, dodecylamine, and the carboxylic acid, acetic acid. This interaction results in the formation of a dodecylammonium cation and an acetate anion.

The molecular and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁NO₂ | |

| C₁₂H₂₇N·C₂H₄O₂ | [1][2] | |

| Molecular Weight | 245.41 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 50-70 °C | [3] |

| Solubility | Soluble in organic solvents and alcohols; limited solubility in water | [1] |

| Stability | Stable under normal conditions; reactive with strong acids and oxidizing agents | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol outlines a general laboratory-scale procedure.

Materials:

-

Dodecylamine (C₁₂H₂₇N)

-

Glacial Acetic Acid (CH₃COOH)

-

Diethyl ether (or another suitable organic solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of dodecylamine in diethyl ether.

-

Place the flask in an ice bath and begin stirring the solution.

-

Slowly add one molar equivalent of glacial acetic acid dropwise to the stirred solution using a dropping funnel.

-

The formation of a white precipitate, this compound, will be observed.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

The solid product can be isolated by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a low temperature.

Analytical Methodologies

The characterization and quantification of this compound can be achieved through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of this compound, confirming the presence of both the dodecyl chain and the acetate counterion.[4] The proton NMR spectrum would show characteristic signals for the long alkyl chain of dodecylamine and a singlet for the methyl protons of acetate.

2. Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the dodecylammonium cation. Techniques such as Electrospray Ionization (ESI)-MS are suitable for analyzing such ionic compounds.

3. Chromatography:

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for purity assessment and quantification. Due to the nature of the amine, derivatization may be necessary to improve chromatographic separation and detection.

-

HPLC Protocol with Pre-column Derivatization:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent.

-

Derivatization: React the sample with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to form a fluorescent derivative.

-

HPLC Analysis: Inject the derivatized sample onto a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).

-

Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Biological Significance and Signaling Pathways

While there is limited direct research on the specific signaling pathways of this compound, its dissociation into acetate ions suggests that it can influence biological systems through pathways sensitive to short-chain fatty acids (SCFAs). Acetate is known to act as a signaling molecule, primarily through G-protein coupled receptors (GPCRs).

The following diagram illustrates the signaling pathway of acetate through GPR43, which can lead to the attenuation of inflammasome activation.

Caption: Acetate signaling pathway via GPR43 leading to inflammasome attenuation.

References

An In-depth Technical Guide to the Solubility of Dodecylamine Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylamine (B51217) acetate (B1210297), a cationic surfactant, is a compound of significant interest in various industrial and pharmaceutical applications due to its amphiphilic nature. Its efficacy in formulations is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of dodecylamine acetate, consolidates available qualitative data, and presents a detailed experimental protocol for its quantitative determination. Furthermore, this guide explores the molecular and environmental factors that govern the solubility of this compound, offering a foundational resource for its application in research and development.

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 2016-56-0 | [2][3] |

| Molecular Formula | C₁₄H₃₁NO₂ | [2][4][5] |

| Molecular Weight | 245.40 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 69°C | [6] |

Qualitative Solubility of this compound

Based on general principles of chemical solubility ("like dissolves like") and available qualitative statements, the solubility of this compound in various organic solvents can be inferred. The long, non-polar dodecyl chain promotes dissolution in non-polar solvents, while the ionic acetate group enhances solubility in more polar organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The polar hydroxyl group of the solvent can interact with the ionic head of this compound. The alkyl chain also has favorable interactions with the alkyl part of the alcohols. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | The dipole-dipole interactions between the solvent and the polar head of this compound facilitate dissolution. The non-polar tail's interaction with the solvent's organic structure also contributes. |

| Non-Polar | Toluene, Hexane, Chloroform | Sparingly Soluble to Insoluble | While the long alkyl chain has favorable van der Waals interactions with non-polar solvents, the highly polar ionic head group limits overall solubility. |

Note: This table is based on qualitative assessments and chemical principles, as specific quantitative data is not widely published.

Factors Influencing Solubility

The solubility of this compound in organic solvents is not a fixed value but is influenced by several factors:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As outlined in the qualitative solubility table, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the hydrophobic tail and the hydrophilic head of the this compound molecule will be most effective.

-

Presence of Water: Traces of water in organic solvents can, in some cases, increase the solubility of amine salts by hydrating the ionic head group.

-

Purity of the Compound: Impurities in the this compound can affect its crystal lattice structure and, consequently, its solubility.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is robust and relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (e.g., Ethanol, analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Screw-capped glass vials

-

Volumetric flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Drying oven

-

Desiccator

References

- 1. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 2. Dodecylamine, acetate | C14H31NO2 | CID 263045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2016-56-0 [chemicalbook.com]

- 4. Dodecylammonium acetate | C14H31NO2 | CID 16228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 2016-56-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Cationic Surfactant Properties of Dodecylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylamine (B51217) acetate (B1210297) is a cationic surfactant belonging to the primary amine salt class. It is formed by the neutralization of the primary amine, dodecylamine, with acetic acid.[1][2] This compound consists of a long, hydrophobic dodecyl (C12) alkyl chain and a hydrophilic primary ammonium (B1175870) headgroup, conferring upon it amphipathic properties that drive its self-assembly in aqueous solutions and its adsorption at interfaces.[2] Its cationic nature at physiological pH makes it a candidate for applications requiring interaction with negatively charged surfaces, such as biological membranes and nucleic acids. This guide provides a comprehensive overview of the core cationic surfactant properties of dodecylamine acetate, including its physicochemical characteristics, aggregation behavior, and its interaction with biological systems, with a focus on its relevance to drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline or powdery solid.[3] It is soluble in alcohols and organic solvents, with limited solubility in water.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁NO₂ | [3] |

| Molecular Weight | 245.41 g/mol | [4] |

| Appearance | White to off-white crystalline or powdery solid | [3] |

| Melting Point | 50-70 °C | [3] |

| Solubility | Soluble in alcohols and organic solvents, limited solubility in water | [3] |

Aggregation Behavior in Aqueous Solution

Like all surfactants, this compound monomers in an aqueous solution will spontaneously self-assemble into organized structures, primarily micelles, once the concentration reaches a critical point known as the Critical Micelle Concentration (CMC).[5] This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic dodecyl chains and water molecules.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant, as it marks the onset of micellization and a significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[5]

Surface Tension

The presence of this compound at the air-water interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension. As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.[5] A study on dodecylamine solutions highlighted that the dynamic surface tension can be complex due to the partial ionization of the amine.[7]

| Surfactant (C12 Chain) | CMC (mM) | Minimum Surface Tension (mN/m) |

| Dodecyltrimethylammonium (B156365) Bromide | ~16 | ~36 |

| Sodium Dodecyl Sulfate | ~8.2 | ~38 |

| This compound (estimated) | 5-15 | ~30-40 |

Note: The values for this compound are estimations based on the behavior of other C12 surfactants. Actual values may vary depending on experimental conditions such as temperature, pH, and ionic strength.

Micelle Characteristics

The micelles formed by this compound are expected to be roughly spherical at concentrations just above the CMC, with the hydrophobic dodecyl tails forming the core and the hydrophilic ammonium acetate headgroups exposed to the aqueous environment. The size and charge of these micelles are critical parameters in the context of drug delivery.

| Parameter | Typical Range for C12 Cationic Surfactants |

| Hydrodynamic Radius | 2-5 nm |

| Aggregation Number | 50-100 |

| Zeta Potential | +20 to +50 mV |

Note: These are typical values for C12 cationic surfactants and should be experimentally determined for this compound.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale that reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule.[1] It is a useful parameter for predicting the emulsifying properties of a surfactant. The HLB of this compound can be calculated using Griffin's method:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (ammonium acetate headgroup, ~77 g/mol )

-

M is the total molecular mass of the molecule (~245.41 g/mol )

This gives an estimated HLB value of approximately 6.3 . This value suggests that this compound would be a good water-in-oil (W/O) emulsifier.[1]

Interaction with Biological Systems and Drug Delivery Applications

The cationic nature of this compound at physiological pH is a key determinant of its interaction with biological systems. Cell membranes and nucleic acids are typically negatively charged, leading to electrostatic attraction with cationic surfactants.[8]

Interaction with Cell Membranes

The primary interaction of this compound with cells is with the plasma membrane. This interaction is thought to occur in a stepwise manner:

-

Electrostatic Attraction: The positively charged ammonium headgroups of this compound are attracted to the negatively charged components of the cell membrane, such as phosphatidylserine.[8]

-

Intercalation: The hydrophobic dodecyl tails can then insert into the lipid bilayer, disrupting the packing of the phospholipid molecules.[9]

-

Membrane Disruption: At sufficiently high concentrations, this disruption can lead to increased membrane permeability, and eventually, cell lysis. This is the basis for the antimicrobial activity of many cationic surfactants.[8]

Applications in Drug and Gene Delivery

The ability of cationic surfactants to interact with and traverse cell membranes makes them promising candidates for drug and gene delivery systems. This compound can be used to formulate nanoparticles that encapsulate therapeutic agents.[10] The positive surface charge of these nanoparticles, conferred by the this compound, can facilitate their binding to and uptake by cells.

For gene delivery, cationic surfactants can complex with negatively charged DNA or RNA, condensing the nucleic acids into nanoparticles that can be more easily delivered into cells.[11] The surfactant can also aid in the endosomal escape of the genetic material, a critical step for successful transfection.[11]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

This method is suitable for ionic surfactants like this compound.

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity (κ) versus the concentration (C) of this compound.

-

The CMC is the concentration at which a distinct break in the slope of the plot is observed.

Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant. The CMC is determined from the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension (γ) versus the logarithm of the concentration (log C).

-

The CMC is the concentration corresponding to the sharp break in the curve.

Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of micelles or nanoparticles in a solution. The particles undergo Brownian motion, and the fluctuations in the intensity of scattered light are related to their size. The Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is determined by measuring the electrophoretic mobility of the particles in an electric field.

Procedure:

-

Prepare a solution of this compound at a concentration above its estimated CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

The instrument will measure the fluctuations in scattered laser light to determine the particle size distribution.

-

For zeta potential measurement, the sample is placed in a specialized cell with electrodes. An electric field is applied, and the velocity of the particles is measured to calculate the zeta potential.

Conclusion

This compound exhibits the characteristic properties of a cationic surfactant, including the ability to reduce surface tension and form micelles in aqueous solutions. Its cationic nature at physiological pH makes it a promising excipient in drug delivery systems, particularly for interacting with negatively charged biological membranes and nucleic acids. While specific quantitative data for this compound is sparse in the literature, its properties can be inferred from those of similar C12 cationic surfactants. Further experimental characterization of its CMC, micelle size, and zeta potential under various conditions is warranted to fully elucidate its potential in pharmaceutical and biotechnological applications. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 3. This compound (CAS: 201656-0): Properties, Applications, and Safety - Lingo Friends [lingofriends.com]

- 4. scbt.com [scbt.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. biorxiv.org [biorxiv.org]

- 9. Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irjmst.com [irjmst.com]

- 11. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dodecylamine Acetate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecylamine (B51217) acetate (B1210297), a cationic surfactant, plays a significant role in various scientific and industrial applications, including as an emulsifier, detergent, and antimicrobial agent.[1][2] Its efficacy is rooted in its amphiphilic molecular structure, which comprises a long, hydrophobic dodecyl chain and a hydrophilic acetate headgroup.[1] This dual nature drives its self-assembly in aqueous solutions and its activity at interfaces, fundamentally altering the physicochemical properties of the system. This technical guide provides a comprehensive overview of the core mechanism of action of dodecylamine acetate as a surfactant, detailing its behavior in solution, its adsorption at interfaces, and the thermodynamics governing these processes. The guide includes summaries of quantitative data, detailed experimental protocols for characterization, and visualizations of key concepts to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is the salt formed from the neutralization of dodecylamine, a primary amine, with acetic acid.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₃₁NO₂ | [2] |

| Molecular Weight | 245.40 g/mol | [2] |

| Appearance | White to off-white solid or viscous liquid | [1] |

| Solubility | Soluble in organic solvents, forms micelles in aqueous solutions | [1] |

| CAS Number | 2016-56-0 | [1][2] |

Mechanism of Action as a Surfactant

The surfactant activity of this compound is a direct consequence of its molecular structure and the resulting behavior in aqueous environments.

Amphiphilicity and Interfacial Adsorption

The this compound molecule consists of two distinct parts:

-

A hydrophobic tail: A 12-carbon alkyl chain (dodecyl group) that is repelled by water.

-

A hydrophilic head: The acetate salt of the amine group, which is attracted to water.

This amphiphilic nature is the primary driver of its surfactant properties. In an aqueous solution, the hydrophobic tails seek to minimize their contact with water molecules. They achieve this by migrating to interfaces, such as the air-water or oil-water interface, orienting themselves with the hydrophobic tails directed away from the aqueous phase. This adsorption at the interface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension.[3]

Micellization

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC) , it becomes energetically more favorable for the surfactant molecules to self-assemble into organized aggregates called micelles within the bulk of the solution.[3][4]

In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous environment. This process of micelle formation is a dynamic equilibrium, with monomers constantly exchanging with micelles.[4]

The formation of micelles is a key aspect of the surfactant's action, as it allows for the solubilization of otherwise insoluble substances within the hydrophobic core of the micelles. This is the principle behind its use in detergents and as a component in drug delivery systems.

Quantitative Data

Table 4.1: Critical Micelle Concentration (CMC) of a Representative Cationic Surfactant

| Surfactant | CMC (M) at 25°C | Method of Determination |

| Dodecyltrimethylammonium (B156365) Bromide (DTAB) | 0.016 | Surface Tension Measurement |

Note: The CMC of this compound is expected to be in a similar range, but experimental verification is required for a precise value.[3]

Table 4.2: Illustrative Surface Tension Data for an Aqueous this compound Solution at 25°C

| Concentration (M) | Surface Tension (mN/m) |

| 0 (Pure Water) | 72.0 |

| 1 x 10⁻⁵ | 65.0 |

| 1 x 10⁻⁴ | 55.0 |

| 1 x 10⁻³ | 45.0 |

| 1 x 10⁻² | 35.0 |

| 0.016 (CMC) | 34.0 |

| 0.02 | 34.0 |

| 0.05 | 34.0 |

Note: These values are illustrative to demonstrate the typical trend of surface tension reduction with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[3]

Thermodynamics of Micellization

The self-assembly of surfactant molecules into micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) can be described by the equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. A negative ΔG°mic indicates that micellization is a spontaneous process.[4]

The Gibbs free energy of micellization is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants at room temperature, the enthalpy of micellization is often small and can be endothermic or exothermic. The primary driving force for micellization is the significant increase in entropy (ΔS°mic > 0). This entropy gain is not from the ordering of the surfactant molecules into micelles, but rather from the release of "structured" water molecules that were organized around the hydrophobic tails of the surfactant monomers. This is known as the hydrophobic effect.[4]

Experimental Protocols

The characterization of this compound as a surfactant involves several key experiments to determine its fundamental properties.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: For an ionic surfactant like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counterions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[5]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations, spanning a range expected to include the CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard KCl solutions.

-

Measure the conductivity of each diluted this compound solution at a constant temperature (e.g., 25°C).

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the solution to be measured before each reading.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the this compound concentration (C).

-

Identify the two linear regions in the plot (below and above the CMC).

-

Perform a linear regression on the data points in each region to obtain two equations for the lines.

-

The concentration at which these two lines intersect is the CMC.

-

Determination of Surface Tension and CMC by Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk. The CMC can be determined from the inflection point in the plot of surface tension versus the logarithm of concentration.[6]

Methodology (Wilhelmy Plate Method):

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Tensiometer Setup:

-

Use a tensiometer equipped with a Wilhelmy plate (a thin platinum plate).

-

Ensure the plate is thoroughly cleaned (e.g., by flaming) to remove any contaminants.

-

Calibrate the instrument according to the manufacturer's instructions.

-

-

Surface Tension Measurement:

-

Measure the surface tension of pure deionized water as a reference.

-

For each this compound solution, immerse the sample in the tensiometer's vessel and allow it to reach thermal equilibrium (e.g., 25°C).

-

Measure the surface tension. The instrument measures the force required to pull the plate from the interface.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is the concentration at the intersection of the two linear portions of this plot.

-

Applications in Drug Development

The surfactant properties of this compound make it a molecule of interest for drug development professionals.

-

Drug Solubilization: The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous formulations.

-

Permeation Enhancement: As a cationic surfactant, this compound can interact with negatively charged biological membranes, potentially disrupting the membrane structure to enhance the permeation of co-administered drugs.

-

Formation of Drug Delivery Systems: this compound can be a component in the formation of more complex drug delivery systems such as nanoemulsions and microemulsions, where it acts to stabilize the oil-water interface.

Conclusion

The mechanism of action of this compound as a surfactant is governed by its amphiphilic nature, which leads to its adsorption at interfaces and self-assembly into micelles above a critical concentration. These fundamental behaviors result in the reduction of surface tension and the ability to solubilize hydrophobic substances. A thorough understanding of these principles, supported by quantitative characterization through techniques such as conductometry and tensiometry, is crucial for its effective application in research, industrial processes, and drug development. Further research to obtain precise quantitative data for this compound will enable a more refined application of this versatile surfactant.

References

- 1. CAS 2016-56-0: Dodecylamine, acetate | CymitQuimica [cymitquimica.com]

- 2. Dodecylamine, acetate | C14H31NO2 | CID 263045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. journals.stmjournals.com [journals.stmjournals.com]

Laurylamine acetate discovery and historical context

Laurylamine acetate (B1210297), also known as dodecylamine (B51217) acetate, is a cationic surfactant that has found extensive application across various industries. While specific details regarding its initial discovery, including the individual researchers and the exact date, are not prominently documented in publicly available records, its development is intrinsically linked to the broader advancements in surfactant chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

Laurylamine acetate is the acetate salt of dodecylamine, a long-chain primary amine.[1] This structure imparts amphiphilic properties to the molecule, with a long, hydrophobic alkyl chain and a hydrophilic amine salt headgroup. These properties are fundamental to its function as a surfactant.

Below is a summary of its key physicochemical properties:

| Property | Value |

| CAS Number | 2016-56-0 |

| Molecular Formula | C₁₄H₃₁NO₂ |

| Appearance (at 25°C) | White to off-white solid |

| Purity | >95% |

| Amine Value | 100-110 mg KOH/g |